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molecular formula C14H10ClNO B017893 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 31251-41-9

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Cat. No. B017893
M. Wt: 243.69 g/mol
InChI Key: WMQNOYVVLMIZDV-UHFFFAOYSA-N
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Patent
US06372909B1

Procedure details

Phosphorous pentachloride (95%, 97.5 g; 0.45 mol) was added to a solution of N-phenyl-3-[2-(3-chlorophenyl)ethyl]-2-pyridine carboxamide 4 (100 g; 0.30 mol) in dichloromethane (500 ml). The resulting mixture was stirred at room temperature for one hour. Aluminum chloride (158.5 g; 1.19 mol) was then added to the mixture followed by stirring at room temperature for one hour. The solution was then poured onto ice (500 g) and the resulting mixture heated to reflux for one hour before cooling to room temperature. The pH of the aqueous phase was adjusted to 14 with 10M sodium hydroxide (700 ml) and the resting suspension filtered through a sintered glass funnel. The collected solid was washed with dichloromethane (2×100 ml). The organic layer of the filtrate was separated and washed with 1M HCl (1×200+1×100 ml). The organic layer was concentrated to an oil under vacuum, toluene (100 ml) was added, and the mixture again concentrated under vacuum. The oil was dissolved in toluene (150 ml) and charcoal (3.5 g) was added. The mixture was filtered through a pad of celite followed by the addition of hexane (100 ml) to the filtrate. The mixture was cooled to 0° C. for one hour prior to filtration. The collected product was dried in a vacuum oven at 60° C. overnight. Yield=44.2 g (61%)
Quantity
97.5 g
Type
reactant
Reaction Step One
Name
N-phenyl-3-[2-(3-chlorophenyl)ethyl]-2-pyridine carboxamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
158.5 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.C1(N[C:14]([C:16]2[C:21]([CH2:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[C:26]([Cl:30])[CH:25]=3)=[CH:20][CH:19]=[CH:18][N:17]=2)=[O:15])C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].[OH-].[Na+]>ClCCl>[Cl:30][C:26]1[CH:27]=[CH:28][C:29]2[C:14](=[O:15])[C:16]3=[N:17][CH:18]=[CH:19][CH:20]=[C:21]3[CH2:22][CH2:23][C:24]=2[CH:25]=1 |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
97.5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
N-phenyl-3-[2-(3-chlorophenyl)ethyl]-2-pyridine carboxamide
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)C1=NC=CC=C1CCC1=CC(=CC=C1)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
158.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The solution was then poured onto ice (500 g)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the resting suspension filtered through a sintered glass funnel
WASH
Type
WASH
Details
The collected solid was washed with dichloromethane (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was separated
WASH
Type
WASH
Details
washed with 1M HCl (1×200+1×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to an oil under vacuum, toluene (100 ml)
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture again concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in toluene (150 ml)
ADDITION
Type
ADDITION
Details
charcoal (3.5 g) was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
ADDITION
Type
ADDITION
Details
followed by the addition of hexane (100 ml) to the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
to filtration
CUSTOM
Type
CUSTOM
Details
The collected product was dried in a vacuum oven at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=CC2=C(CCC=3C(=NC=CC3)C2=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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